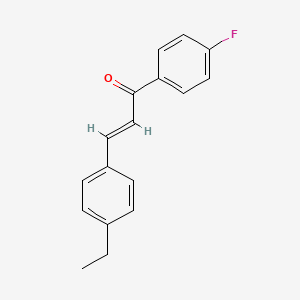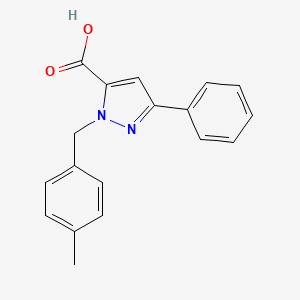
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone (abbreviated as 5-ABPPM) is a synthetic organic compound that has been studied for a variety of applications in the scientific research field. 5-ABPPM has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is not completely understood. However, it is believed to interact with several different receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is believed to interact with the GABA receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone are not completely understood. However, it has been found to have an anxiolytic effect, which has been attributed to its interaction with the GABA receptor. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been found to have an antidepressant effect, which has been attributed to its interaction with the serotonin, dopamine, and norepinephrine receptors. Furthermore, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been found to have an anti-inflammatory effect, which has been attributed to its interaction with the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is a relatively safe compound, with a low toxicity profile. However, there are several limitations to using (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the concentration and duration of exposure. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone may interact with other compounds in the laboratory environment, which could lead to unexpected results.
Future Directions
There are a number of potential future directions for (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone research. For example, further research could be conducted to better understand its mechanism of action and to identify its potential therapeutic uses. Additionally, further research could be conducted to investigate the effects of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone on other biological processes, such as the immune system and the endocrine system. Furthermore, further research could be conducted to investigate the potential interactions between (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone and other compounds, and to identify any potential adverse effects. Finally, further research could be conducted to investigate the potential uses of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone in drug development and drug delivery.
Synthesis Methods
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is synthesized from the reaction between 4-bromophenylacetic acid and pyrazol-4-ylmethanone. This reaction is carried out in the presence of a base and a catalyst, such as potassium carbonate and sodium hydroxide, respectively. The reaction is then heated at a temperature of approximately 150°C for several hours. After the reaction is complete, the product is purified and the (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is isolated.
Scientific Research Applications
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system and to investigate the mechanism of action of drugs. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been used to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. Furthermore, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been used to study the effects of drugs on the endocrine system and to investigate the mechanism of action of hormones.
properties
IUPAC Name |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYKEODGXBQWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














